(R)-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide
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Overview
Description
®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C5H9F3N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group attached to the second carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide functionality onto the pyrrolidine ring. One common method involves the reaction of ®-2-(Trifluoromethyl)pyrrolidine with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide functionality may also play a role in modulating the compound’s biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-sulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[4-amino-3-(trifluoromethyl)phenyl]pyrrolidine-1-sulfonamide: Contains an additional aromatic ring, which may alter its reactivity and applications.
Uniqueness
®-2-(Trifluoromethyl)pyrrolidine-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and functions.
Properties
CAS No. |
1389310-03-5 |
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Molecular Formula |
C5H9F3N2O2S |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m1/s1 |
InChI Key |
HXXUIVKWMFRRTH-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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